

# An In-depth Technical Guide to Inositol Hexakisphosphate Kinase 2 (IP6K2)

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| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | IP6K2-IN-2 |           |
| Cat. No.:            | B15609187  | Get Quote |

Disclaimer: The specific inhibitor "**IP6K2-IN-2**" was not identified in a comprehensive search of scientific literature. This guide provides an in-depth overview of its intended target, the enzyme Inositol Hexakisphosphate Kinase 2 (IP6K2), its substrates, products, and known inhibitors. This information is curated for researchers, scientists, and drug development professionals.

Inositol hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of inositol pyrophosphates, which are vital cellular messengers.[1] IP6K2 is implicated in a multitude of cellular processes, including apoptosis, mitochondrial function, and developmental signaling pathways.[2][3][4] Its involvement in various pathological conditions makes it a compelling target for therapeutic intervention.

## **Chemical and Physical Properties**

This section summarizes the key chemical and physical properties of IP6K2, its primary substrate (Inositol Hexakisphosphate - IP6), its product (Diphosphoinositol Pentakisphosphate - IP7), and two known inhibitors, TNP and UNC7467.

Table 1: Properties of Human Inositol Hexakisphosphate Kinase 2 (IP6K2)



| Property         | Value                                | Reference |
|------------------|--------------------------------------|-----------|
| NCBI Accession # | Q9UНН9                               | [5]       |
| Molecular Mass   | 49186 Da                             | [6]       |
| Amino Acid Count | 426                                  | [6]       |
| Substrates       | Inositol hexakisphosphate (IP6), ATP | [7]       |
| Km for ATP       | ~0.7-1.4 mM (for IP6Ks)              | [7]       |
| Km for IP6       | ~0.6-3 μM (for IP6Ks)                | [7]       |
| Optimal pH       | ~6.9-7.2 (for IP6K1)                 | [5]       |

Table 2: Properties of IP6K2 Substrate and Product

| Compound                                  | Molecular Formula | Molar Mass ( g/mol<br>) | Key Characteristics   |
|---|-------------------|-------------------------|---|
| Inositol<br>Hexakisphosphate<br>(IP6)     | C6H18O24P6        | 660.04                  | Principal storage form<br>of phosphorus in<br>many plant tissues;<br>also known as phytic<br>acid.[1] |
| Diphosphoinositol Pentakisphosphate (IP7) | C6H19O27P7        | 740.02                  | A high-energy inositol<br>pyrophosphate that<br>acts as a cellular<br>signaling molecule.[8]          |

Table 3: Properties of Known IP6K Inhibitors



| Inhibitor | Full Name  | Molecular<br>Formula | Molar Mass<br>( g/mol ) | IC <sub>50</sub> for<br>IP6K2 | Solubility   |
|-----------|--|----------------------|-------------------------|-------------------------------|--|
| TNP       | N2-(m-<br>Trifluorobenz<br>yl), N6-(p-<br>nitrobenzyl)p<br>urine | C20H16F3N7O          | 443.38                  | Not specified (pan-inhibitor) | ≥10 mg/mL in<br>DMSO[6]                                |
| UNC7467   | 3-([1,1'- biphenyl]-4- yl)benzo[c]iso xazole-5- carboxylic acid  | С20Н13NО3            | 315.33                  | 4.9 nM                        | Slightly<br>soluble in<br>DMSO (0.1-1<br>mg/ml)[9][10] |

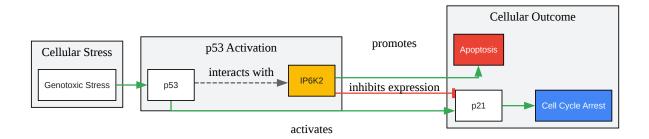
# **Signaling Pathways Involving IP6K2**

IP6K2 is a key regulator in several fundamental signaling cascades. Its activity influences cell fate decisions, energy metabolism, and embryonic development.

## p53-Mediated Apoptosis

IP6K2 is a crucial component of the p53-mediated apoptotic pathway.[1][2] In response to genotoxic stress, IP6K2 is required for p53 to effectively induce apoptosis.[1] The mechanism involves a direct binding interaction between IP6K2 and p53.[1] This interaction modulates the transcriptional activity of p53, steering the cellular response away from cell-cycle arrest and towards apoptosis by decreasing the expression of pro-arrest genes like p21.[1]





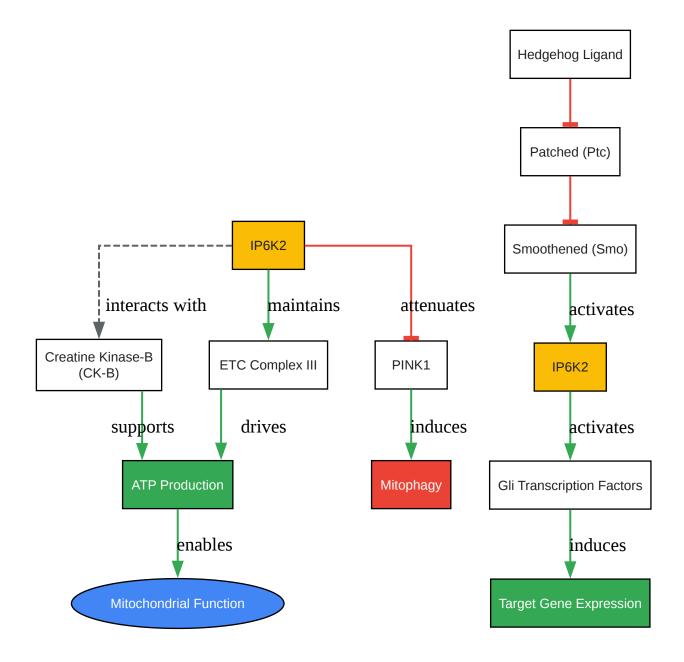
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Caption: IP6K2 interaction with p53 shifts the balance towards apoptosis.

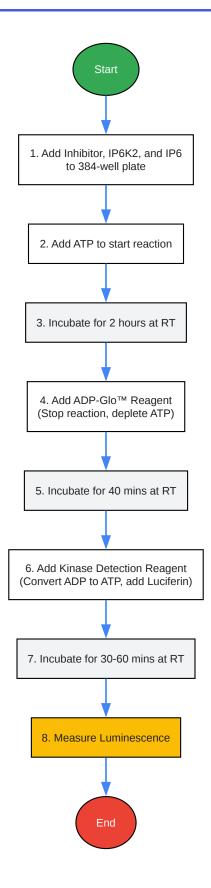
### **Mitochondrial Homeostasis**

IP6K2 plays a significant role in maintaining mitochondrial function and cellular energy dynamics.[3] Deletion of IP6K2 leads to impaired mitochondrial function, specifically affecting complex III of the electron transport chain.[3] This results in decreased ATP and phosphocreatine levels, and an increase in oxidative stress.[3] IP6K2 interacts with creatine kinase-B (CK-B), an enzyme crucial for energy homeostasis, and this interaction is vital for its role in mitochondrial regulation.[3] Furthermore, IP6K2 has been shown to regulate mitophagy, the selective removal of damaged mitochondria, in a manner independent of its kinase activity by attenuating PINK1 signaling.[4][11]









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